molecular formula C13H9ClINOS B5070985 1-(5-chloro-2-thienyl)-3-[(2-iodophenyl)amino]-2-propen-1-one

1-(5-chloro-2-thienyl)-3-[(2-iodophenyl)amino]-2-propen-1-one

Cat. No. B5070985
M. Wt: 389.64 g/mol
InChI Key: CCCXGXARJSPKEG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(5-chloro-2-thienyl)-3-[(2-iodophenyl)amino]-2-propen-1-one” is a complex organic molecule that contains several functional groups. It has a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), which is substituted with a chlorine atom . It also contains an iodophenyl group (a phenyl ring with an iodine substitution) and an amino group attached to a propenone structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the thiophene and iodophenyl components. The exact synthesis route would depend on the specific reactions used and the order in which the functional groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and phenyl rings would add a degree of rigidity to the molecule, while the amino and propenone groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions. The amino group can act as a nucleophile or base, and the propenone group has an α,β-unsaturated carbonyl that could be involved in Michael additions or other conjugate addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. The compound could potentially interact with enzymes, receptors, or other proteins, depending on its structure and properties .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety. If it’s intended for use in materials science or another field, research could focus on understanding and optimizing its physical and chemical properties .

properties

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-(2-iodoanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClINOS/c14-13-6-5-12(18-13)11(17)7-8-16-10-4-2-1-3-9(10)15/h1-8,16H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCXGXARJSPKEG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(S2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(S2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(5-chlorothiophen-2-yl)-3-(2-iodoanilino)prop-2-en-1-one

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